3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile
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Overview
Description
3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and benzonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the nitrile group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to the modulation of biological activity . The pyridine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-2-amine share the oxadiazole core and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 3-cyanopyridine have structural similarities and are used in similar applications.
Uniqueness
3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .
Properties
CAS No. |
1022091-50-4 |
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Molecular Formula |
C15H10N4O |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
3-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzonitrile |
InChI |
InChI=1S/C15H10N4O/c1-10-5-6-13(9-17-10)15-19-18-14(20-15)12-4-2-3-11(7-12)8-16/h2-7,9H,1H3 |
InChI Key |
VHWSEIPODWZCIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN=C(O2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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